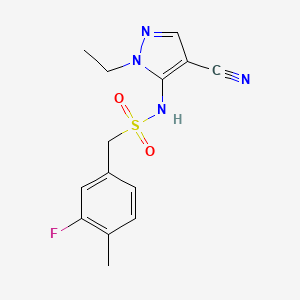
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one, also known as CPP, is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. It is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain neurotransmitters in the brain.
作用机制
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one works by binding to and inhibiting the reuptake of neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an enhancement of neurotransmitter signaling and modulation of neuronal activity.
Biochemical and Physiological Effects
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, serotonin, and norepinephrine, which are associated with feelings of pleasure, happiness, and well-being. 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one in lab experiments is its ability to modulate the activity of specific neurotransmitters, which allows researchers to study the effects of these neurotransmitters on behavior and mood. However, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several potential future directions for research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. One area of interest is its potential use as a therapeutic agent for depression and anxiety. Another area of interest is its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to investigate the long-term effects of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one use and its potential for abuse.
Conclusion
In conclusion, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one is a synthetic compound with unique properties that make it a valuable tool for scientific research. Its ability to modulate the activity of specific neurotransmitters has led to extensive research on its potential use as a therapeutic agent for various neurological disorders. While there are limitations to its use, further research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has the potential to lead to new treatments for depression, anxiety, and addiction.
合成方法
The synthesis of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one involves the reaction of cyclopropylamine with 3,3-dimethylbutyraldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. The purity and yield of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and addiction. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
属性
IUPAC Name |
1-cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)6-7-14-10-8-12(16)15(9-10)11-4-5-11/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKTCXDCYHBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1CC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
![1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea](/img/structure/B7633226.png)
![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)
![3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)

![6-Methyl-3-[(1-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B7633285.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7633289.png)

![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)